molecular formula C17H16N2O2 B14566741 Ethyl (3-phenyl-1H-indazol-1-yl)acetate CAS No. 61308-29-0

Ethyl (3-phenyl-1H-indazol-1-yl)acetate

Cat. No.: B14566741
CAS No.: 61308-29-0
M. Wt: 280.32 g/mol
InChI Key: ZTJVBDZCFFHIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3-phenyl-1H-indazol-1-yl)acetate is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-phenyl-1H-indazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-haloaryl N-sulfonylhydrazones with a catalyst such as copper(II) acetate in the presence of a base. This reaction proceeds through a cyclization mechanism to form the indazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-phenyl-1H-indazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Ethyl (3-phenyl-1H-indazol-1-yl)acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3-phenyl-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets. The indazole core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1H-indazole-3-carboxylate
  • Ethyl 2-(1H-indazol-1-yl)acetate
  • Ethyl 2-(3-(4-nitrophenyl)-1H-indazol-1-yl)acetate

Uniqueness

Ethyl (3-phenyl-1H-indazol-1-yl)acetate is unique due to its specific substitution pattern on the indazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61308-29-0

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 2-(3-phenylindazol-1-yl)acetate

InChI

InChI=1S/C17H16N2O2/c1-2-21-16(20)12-19-15-11-7-6-10-14(15)17(18-19)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

ZTJVBDZCFFHIHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.